molecular formula C25H30O6 B070628 Cochliobolic acid CAS No. 185846-15-5

Cochliobolic acid

Cat. No. B070628
M. Wt: 426.5 g/mol
InChI Key: UWFRQOWLUPERFN-WUSQRGMKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cochliobolic acid is a secondary metabolite produced by the fungus Cochliobolus heterostrophus. It is a cyclic pentapeptide containing an unusual amino acid, 2-amino-4,5-hexadienoic acid. Cochliobolic acid has been the subject of extensive research due to its potential applications in various fields, including agriculture, medicine, and biotechnology.

Scientific Research Applications

Inhibition of TGF-α Binding to EGF Receptor

Cochliobolic acid, a novel biologically active natural product produced by Cochliobolus lunatus, has been identified as an inhibitor of the binding of TGF-alpha to the EGF receptor in human epidermal cells. This compound, characterized as a novel polyketide with a substituted tetrahydrofuran ring, a conjugated polyene chain, and a 1,2-diketone moiety, showed significant inhibitory activity in a SPA assay with an IC50 of 1.6 µM (Robinson et al., 1997).

Co-Word Method in Environmental Acidification Research

While not directly related to Cochliobolic acid, research on environmental acidification, including acid rain, utilizes the co-word method. This approach helps identify themes, relationships, and central issues in areas like acidification research. This methodology is valuable for comparative research profiles across countries and for policy analysis (Law et al., 1988).

Advances in PLGA-Based Nanotechnology

The use of co-polymer poly(lactic-co-glycolic acid) (PLGA) nanotechnology in various applications, including drug delivery and diagnostics, signifies the broad scope of acid-related research in biomedical fields. PLGA nanotechnologies have been applied in cardiovascular disease, cancer, vaccines, and tissue engineering, demonstrating the potential of acid-based compounds in clinical and basic science research (Lü et al., 2009).

Co-Word Analysis in Scientific Inquiry

Applications in Ocean Acidification Research

Research on ocean acidification, which poses risks to marine ecosystems, highlights the importance of proper experimental design and methodology. Studies in this field emphasize the rigorous requirements for manipulating and monitoring seawater carbonate chemistry, underlining the complexity of acid-related research and its significance in understanding environmental impacts (Cornwall & Hurd, 2016).

properties

CAS RN

185846-15-5

Product Name

Cochliobolic acid

Molecular Formula

C25H30O6

Molecular Weight

426.5 g/mol

IUPAC Name

(2R,3R,5S)-3-hydroxy-5-[(1E,3E,5E,7E,9E,11E,15E)-17-methyl-13,14-dioxononadeca-1,3,5,7,9,11,15-heptaenyl]oxolane-2-carboxylic acid

InChI

InChI=1S/C25H30O6/c1-3-19(2)16-17-22(27)21(26)15-13-11-9-7-5-4-6-8-10-12-14-20-18-23(28)24(31-20)25(29)30/h4-17,19-20,23-24,28H,3,18H2,1-2H3,(H,29,30)/b6-4+,7-5+,10-8+,11-9+,14-12+,15-13+,17-16+/t19?,20-,23-,24-/m1/s1

InChI Key

UWFRQOWLUPERFN-WUSQRGMKSA-N

Isomeric SMILES

CCC(C)/C=C/C(=O)C(=O)/C=C/C=C/C=C/C=C/C=C/C=C/[C@@H]1C[C@H]([C@@H](O1)C(=O)O)O

SMILES

CCC(C)C=CC(=O)C(=O)C=CC=CC=CC=CC=CC=CC1CC(C(O1)C(=O)O)O

Canonical SMILES

CCC(C)C=CC(=O)C(=O)C=CC=CC=CC=CC=CC=CC1CC(C(O1)C(=O)O)O

synonyms

Cochliobolic acid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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